6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one

Total Synthesis Chiral Building Blocks Stereoselectivity

6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one (CAS not assigned for racemic mixture; stereoisomers: (5R)- and (5S)-, CAS 723262-95-1 for (5S)) is a heterocyclic compound of the 1,4-oxazin-2-one class, with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. It is primarily utilized as a chiral building block in the synthesis of complex natural products and as a scaffold in medicinal chemistry for generating compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B12293019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1(C(N=CC(=O)O1)C2=CC=CC=C2)C
InChIInChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3
InChIKeyAISCPSRYGCFAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one: Chiral Building Block and Pharmacophore Scaffold


6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one (CAS not assigned for racemic mixture; stereoisomers: (5R)- and (5S)-, CAS 723262-95-1 for (5S)) is a heterocyclic compound of the 1,4-oxazin-2-one class, with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is primarily utilized as a chiral building block in the synthesis of complex natural products and as a scaffold in medicinal chemistry for generating compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects [1].

Critical Procurement Distinctions for 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one Analogs


The 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one scaffold is not a uniform commodity. Its value is dictated by the precise stereochemistry at the C5 position [1], as evidenced by its specific use in the stereocontrolled total synthesis of the complex anticancer agent Ecteinascidin 743 [1]. Substituting one stereoisomer for another, or using a structurally similar but achiral oxazinone, will result in a different product profile and potentially lead to the failure of a critical synthetic step [2]. Furthermore, even within the same stereochemical series, variations in the core heteroatom composition (e.g., replacing oxygen with sulfur) have been shown to cause a 4- to over 30-fold change in biological inhibitory activity [3], underscoring that small structural changes in this class lead to large, unpredictable performance differences. This makes precise procurement, not generic substitution, a non-negotiable requirement.

Quantitative Differentiation Evidence for 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one


Chiral Recognition and Stereochemical Purity in Complex Molecule Synthesis

The (5R) enantiomer of 6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one is a crucial intermediate in the multi-step total synthesis of Ecteinascidin 743 (ET-743) [1]. In this pathway, its specific stereochemistry is essential for the diastereoselective condensation with 1,3-benzodioxole to form the chiral adduct (III), which is the key step in constructing the complex pentacyclic core of the natural product [1]. The use of the racemate or the incorrect enantiomer would not yield the desired adduct and would halt the synthesis.

Total Synthesis Chiral Building Blocks Stereoselectivity

Impact of Oxazinone Core Modifications on CYP2B6 Metabolic Stability

In a study on the antiretroviral drug Efavirenz, the oxazinone ring was identified as a critical determinant for metabolism by the CYP2B6 enzyme [1]. Single heteroatom substitutions within the oxazinone ring of Efavirenz were shown to significantly alter its metabolic profile. For instance, replacing the oxygen at the 3-position with a methylene group to form a quinolinone (analogue 4) increased the Michaelis-Menten constant (KM) for CYP2B6 metabolism from 3.6 ± 1.7 μM (for Efavirenz) to 14 ± 6.4 μM, representing an approximately 4-fold change in binding affinity [1]. This demonstrates that the precise composition of the 1,4-oxazin-2-one ring is a key determinant of CYP-mediated metabolic stability.

Drug Metabolism Cytochrome P450 Pharmacokinetics

Enhanced Biological Potency from Heteroatom Substitution (Oxo vs. Thioxo)

In a study of pyrazolo-oxazin-2-ones as COX-LOX inhibitors, replacing the oxo-group with a thioxo-group in the 1,3-oxazin-2-one core resulted in a substantial increase in COX-1 inhibitory activity [1]. For the phenyl-derivative 4d, the oxazin-2-thione analogue showed significantly better activity than its oxazin-2-one counterpart. This structural modification led to a 4- to over 30-fold improvement in inhibitory activity across a panel of related compounds [1].

COX-LOX Inhibition Anti-inflammatory SAR

Distinct Structure-Activity Relationships (SAR) for 1,4-Oxazin-2-one Derivatives

A study on 6-arylamino benzoxazin-2-ones as progesterone receptor (PR) antagonists revealed that the SAR for these compounds is distinct from their parent 6-aryl benzoxazinones [1]. Specifically, N-methylation at the 1-position, which is detrimental to activity in the 6-aryl series, significantly increased potency in the 6-arylamino series [1]. This divergence underscores that the core 1,4-oxazin-2-one scaffold is highly sensitive to substitution patterns, and that in-class compounds cannot be assumed to follow the same activity trends.

Progesterone Receptor Antagonist SAR

High-Value Application Scenarios for 6,6-Dimethyl-5-phenyl-5H-1,4-oxazin-2-one


Stereocontrolled Total Synthesis of Complex Natural Products (e.g., Ecteinascidin 743)

This compound's primary demonstrated value is as a chiral building block in the total synthesis of complex molecules like the anticancer agent Ecteinascidin 743 [1]. In this context, the specific (5R)-stereoisomer is essential for a key diastereoselective step, making it a critical, non-substitutable intermediate for any group aiming to replicate or improve upon this established synthetic route [1].

Medicinal Chemistry Lead Optimization for Metabolic Stability

Based on class-level evidence from studies on the antiretroviral drug Efavirenz, the 1,4-oxazin-2-one core is a key pharmacophore for modulating metabolic stability by CYP2B6 [2]. Medicinal chemists working on lead compounds that are substrates for this enzyme should consider this scaffold as a tool to fine-tune pharmacokinetic properties, as single-atom modifications within the ring have been shown to cause up to a 4-fold change in enzyme binding affinity (KM) [2].

Development of Selective Progesterone Receptor (PR) Antagonists

The 1,4-oxazin-2-one scaffold is a privileged structure for developing nonsteroidal progesterone receptor (PR) antagonists [3]. Research on 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones has yielded compounds with low nanomolar potency (e.g., IC50 = 5.0 nM) [3] and high selectivity for PR over other steroid receptors (greater than 80-fold) [4]. This scaffold is therefore a high-value starting point for medicinal chemistry programs targeting PR-related conditions.

Exploration of Anti-inflammatory Agents via COX-LOX Inhibition

The oxazinone core is a versatile scaffold for developing dual COX-LOX inhibitors, a desirable profile for anti-inflammatory drugs [5]. Studies show that simple heteroatom replacement (oxo to thioxo) can lead to a 4- to 30-fold increase in COX-1 inhibitory activity [5]. This makes the core 1,4-oxazin-2-one structure a valuable starting point for hit-to-lead optimization in inflammation research.

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